![molecular formula C26H32O3 B5156305 4-phenylbicyclo[2.2.2]oct-1-yl 4-(pentyloxy)benzoate](/img/structure/B5156305.png)
4-phenylbicyclo[2.2.2]oct-1-yl 4-(pentyloxy)benzoate
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Overview
Description
4-phenylbicyclo[2.2.2]oct-1-yl 4-(pentyloxy)benzoate is a chemical compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-phenylbicyclo[2.2.2]oct-1-yl 4-(pentyloxy)benzoate involves binding to the α7 nicotinic acetylcholine receptor and enhancing its activity. This leads to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 4-phenylbicyclo[2.2.2]oct-1-yl 4-(pentyloxy)benzoate can improve cognitive function and memory in animal models. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-phenylbicyclo[2.2.2]oct-1-yl 4-(pentyloxy)benzoate in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor. However, one limitation is its relatively low potency compared to other compounds that target this receptor.
Future Directions
There are several potential future directions for research on 4-phenylbicyclo[2.2.2]oct-1-yl 4-(pentyloxy)benzoate. These include:
1. Further studies on its mechanism of action and potential applications in the treatment of neurological disorders.
2. Development of more potent analogs of this compound.
3. Investigation of its potential as a therapeutic agent for other diseases such as cancer.
4. Exploration of its effects on other neurotransmitter systems and their potential applications in scientific research.
Synthesis Methods
The synthesis of 4-phenylbicyclo[2.2.2]oct-1-yl 4-(pentyloxy)benzoate involves several steps, including the reaction of bicyclo[2.2.2]oct-1-ene-2-carboxylic acid with pentyloxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the desired compound.
Scientific Research Applications
4-phenylbicyclo[2.2.2]oct-1-yl 4-(pentyloxy)benzoate has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. This compound may also have potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
(4-phenyl-1-bicyclo[2.2.2]octanyl) 4-pentoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O3/c1-2-3-7-20-28-23-12-10-21(11-13-23)24(27)29-26-17-14-25(15-18-26,16-19-26)22-8-5-4-6-9-22/h4-6,8-13H,2-3,7,14-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKNZWGQNGPGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC23CCC(CC2)(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-pentoxybenzoate |
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